molecular formula C4H7F2NO2 B1301041 4-Amino-2,2-difluorobutanoic acid CAS No. 130592-02-8

4-Amino-2,2-difluorobutanoic acid

Cat. No.: B1301041
CAS No.: 130592-02-8
M. Wt: 139.1 g/mol
InChI Key: IVOHCVBJBZUONM-UHFFFAOYSA-N
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Description

4-Amino-2,2-difluorobutanoic acid is a fluorinated amino acid with the molecular formula C4H7F2NO2 It is characterized by the presence of two fluorine atoms attached to the second carbon of the butanoic acid backbone, along with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-difluorobutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction proceeds through the formation of a Ni(II) complex, which is subsequently disassembled to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the use of recyclable chiral auxiliaries to ensure high yield and purity. The process often includes steps like alkylation, complex formation, and subsequent purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-difluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-Amino-2,2-difluorobutanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2,2-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4-difluorobutanoic acid
  • 4-Amino-2-fluorobutanoic acid
  • 2,2-Difluorobutanoic acid

Uniqueness

4-Amino-2,2-difluorobutanoic acid is unique due to the specific positioning of its fluorine atoms and amino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-2,2-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-4(6,1-2-7)3(8)9/h1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOHCVBJBZUONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371013
Record name 4-amino-2,2-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130592-02-8
Record name 4-amino-2,2-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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